methyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Methyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex tricyclic heterocyclic compound characterized by a fused azatricyclic core, functionalized with ethyl, methyl, imino, and carboxylate substituents. The compound’s crystallographic and electronic properties are likely studied using tools like SHELX and ORTEP , which are standard for small-molecule structural analysis.
Properties
Molecular Formula |
C16H16N4O3 |
|---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
methyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C16H16N4O3/c1-4-19-12(17)10(16(22)23-3)8-11-14(19)18-13-9(2)6-5-7-20(13)15(11)21/h5-8,17H,4H2,1-3H3 |
InChI Key |
DELUGDBXSGMAIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C1=N)C(=O)OC)C(=O)N3C=CC=C(C3=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be achieved through a multicomponent reaction involving the condensation of specific starting materials. One common method involves the use of bio-based 4-hydroxy-6-methylpyridine-2-ones, aromatic aldehydes, and urea/thiourea/guanidine in the presence of zinc chloride dihydrate (ZnCl₂·2H₂O) in ethanol at 70°C . This method is advantageous due to its mild conditions, operational simplicity, and environmentally friendly nature.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amino derivatives.
Scientific Research Applications
Methyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a family of tricyclic azatricyclo derivatives with variations in substituents and functional groups. Key analogs from the evidence include:
Table 1: Comparative Analysis of Tricyclic Azatricyclo Derivatives
* Estimated based on structural similarity to analogs in and .
Key Observations:
Substituent Effects on Lipophilicity :
- The 3-chlorobenzoyl group in increases lipophilicity (XLogP3 ~3.2) compared to the 3-methylbenzoyl analog (XLogP3 2.7) . The target compound, with smaller alkyl groups (ethyl and methyl), is predicted to have moderate lipophilicity (XLogP3 ~2.0), favoring membrane permeability.
- The 3-methoxypropyl group in introduces polarity, balancing hydrophobicity and solubility.
The carboxylate moiety enhances solubility and ionic interactions.
Structural Complexity :
- The tricyclic framework, with fused rings and stereoelectronic constraints, complicates synthesis. highlights analogous spirocyclic compounds synthesized via cyclization reactions, suggesting shared synthetic challenges .
Functional Implications:
- Drug Discovery Potential: The azatricyclic core resembles bioactive scaffolds in kinase inhibitors or antimicrobial agents. Substituent variations modulate target selectivity and pharmacokinetics.
- Crystallographic Behavior : Hydrogen bonding patterns (e.g., N–H···O interactions) are critical for crystal packing, as discussed in . The methyl and ethyl groups in the target compound may reduce steric hindrance, favoring dense crystal packing.
Notes on Key Differentiators and Challenges
Substituent Flexibility :
- The ethyl and methyl groups in the target compound enhance metabolic stability compared to bulkier substituents (e.g., 3-methoxypropyl in ), but may reduce binding affinity.
Synthetic Complexity :
- The tricyclic system demands precise control over ring closure and stereochemistry, often requiring catalytic or high-temperature conditions.
Computational Tools :
- Programs like SHELXL are indispensable for refining complex crystallographic data, while graph-set analysis aids in understanding intermolecular interactions.
Biological Activity
Methyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
The molecular formula of the compound is , with a molecular weight of approximately 337.4 g/mol. The compound features an imino group and various carbonyl functionalities that contribute to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N5O2 |
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | WCPQHNKPZFNSFQ-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may bind to enzymes or receptors involved in critical cellular pathways, altering their activity and leading to various biological effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play a role in cell proliferation and survival.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways associated with cancer and other diseases.
- Antimicrobial Activity : Similar compounds have shown potential antimicrobial properties, suggesting that this compound may also exhibit such effects.
Biological Activity Studies
Recent studies have highlighted the potential therapeutic applications of this compound.
Anticancer Properties
Research indicates that compounds with similar structures can inhibit cancer cell growth by interfering with specific signaling pathways involved in tumor progression. For instance:
- Case Study : A study on related triazatricyclo compounds demonstrated significant cytotoxic effects against various cancer cell lines (e.g., breast and lung cancer) through apoptosis induction.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity:
- Case Study : Preliminary tests have shown effectiveness against Gram-positive bacteria, indicating a possible role in treating bacterial infections.
Comparative Analysis with Related Compounds
To better understand the biological activity of methyl 7-ethyl-6-imino derivatives, a comparison with structurally similar compounds is essential.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 6-(2-chloro-6-fluorobenzoyl)imino | C22H16ClFN4O4 | Contains fluorine; potential enhanced activity |
| Ethyl 6-imino-11-methyl-propan-2-yl | C18H20N4O | Simpler structure; fewer substituents |
| Ethyl 7-(3-methoxyphenyl)imino | C21H20N4O3 | Different phenolic substituent; altered reactivity |
Future Directions for Research
Further research is needed to elucidate the full range of biological activities associated with methyl 7-ethyl-6-imino derivatives:
- Mechanistic Studies : Detailed investigations into the specific molecular targets and pathways affected by this compound.
- In Vivo Studies : Animal model studies to assess efficacy and safety profiles.
- Structure-Activity Relationship (SAR) : Exploration of how structural modifications influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
